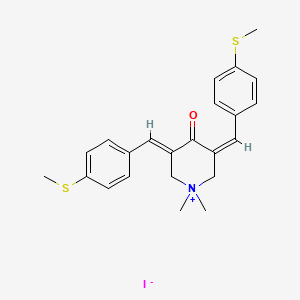
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide is a complex organic compound with the molecular formula C23H26INOS2 It is known for its unique structure, which includes a piperidinium core substituted with dimethyl and bis((4-(methylthio)phenyl)methylene) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide typically involves multi-step organic reactions. The starting materials often include piperidine derivatives and 4-(methylthio)benzaldehyde. The key steps in the synthesis may involve:
Condensation Reactions: The initial step often involves the condensation of piperidine derivatives with 4-(methylthio)benzaldehyde under acidic or basic conditions to form intermediate compounds.
Methylation: The intermediate compounds are then subjected to methylation reactions using methyl iodide or other methylating agents to introduce the dimethyl groups.
Cyclization: The final step involves cyclization to form the piperidinium core, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Chloride, bromide, hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Chloride, bromide derivatives.
Applications De Recherche Scientifique
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium chloride
- 1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium bromide
Uniqueness
1,1-Dimethyl-3,5-bis((4-(methylthio)phenyl)methylene)-4-oxo-piperidinium iodide is unique due to its specific iodide substitution, which can influence its reactivity and biological activity compared to its chloride and bromide counterparts.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
142808-55-7 |
|---|---|
Formule moléculaire |
C23H26INOS2 |
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
(3Z,5E)-1,1-dimethyl-3,5-bis[(4-methylsulfanylphenyl)methylidene]piperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C23H26NOS2.HI/c1-24(2)15-19(13-17-5-9-21(26-3)10-6-17)23(25)20(16-24)14-18-7-11-22(27-4)12-8-18;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1/b19-13-,20-14+; |
Clé InChI |
MQLRWPDIJRQUCM-HIAXZNILSA-M |
SMILES isomérique |
C[N+]1(C/C(=C\C2=CC=C(C=C2)SC)/C(=O)/C(=C\C3=CC=C(C=C3)SC)/C1)C.[I-] |
SMILES canonique |
C[N+]1(CC(=CC2=CC=C(C=C2)SC)C(=O)C(=CC3=CC=C(C=C3)SC)C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


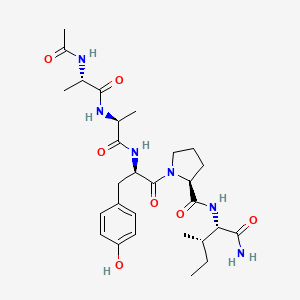
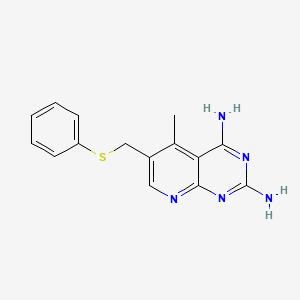
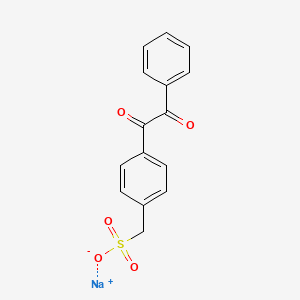
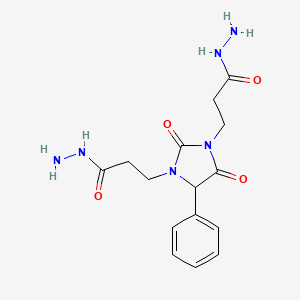
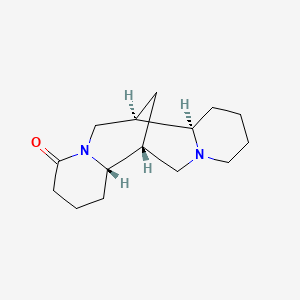
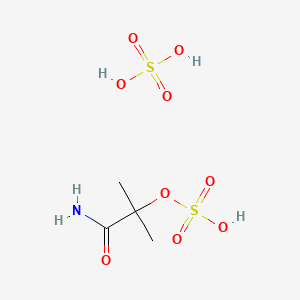
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
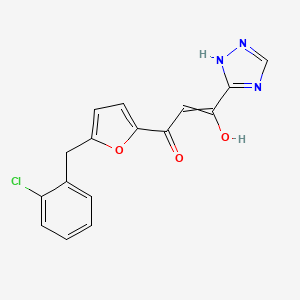
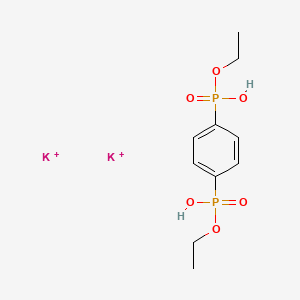
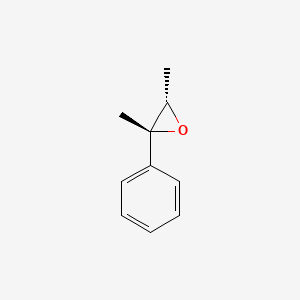
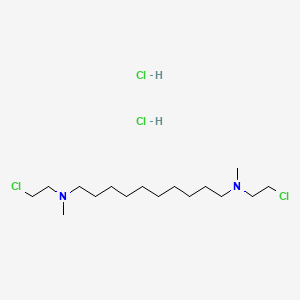
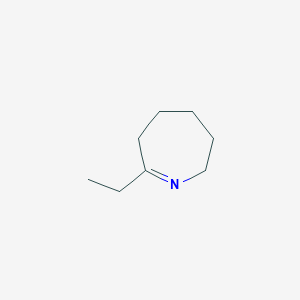
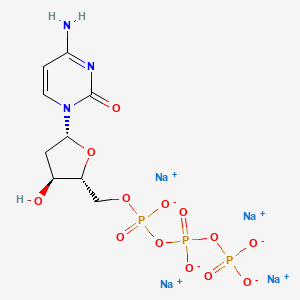
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
